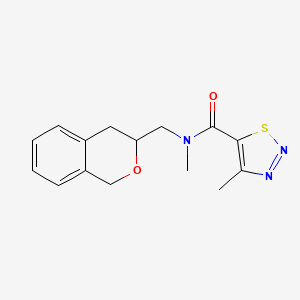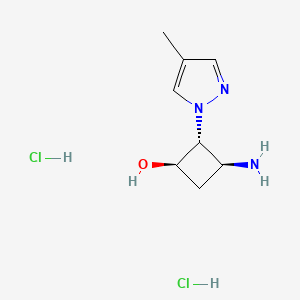![molecular formula C22H19F2N5O3 B2497232 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 1021051-57-9](/img/structure/B2497232.png)
2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a complex organic molecule with intriguing chemical properties. It's an amide derivative, notable for its phenoxy and triazolopyridazine structures. The presence of fluorine atoms within its structure contributes to its unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide typically involves multi-step organic reactions. Starting materials may include 3-fluorophenol, 4-fluoroaniline, and intermediates such as triazolopyridazine derivatives. Key reactions may include:
Ether formation via nucleophilic substitution.
Amide coupling reactions.
Heterocyclic ring formation via cyclization.
Industrial Production Methods
Industrial production methods might involve optimizing the above reactions to scale-up processes. Factors such as reaction yield, purity, and cost-efficiency play crucial roles. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Oxidation: Limited oxidation reactions due to the presence of aromatic rings and electron-withdrawing fluorine atoms.
Reduction: Selective reduction can target certain functional groups without affecting the integrity of the molecule.
Substitution: Both nucleophilic and electrophilic substitutions are possible, altering the functional groups attached to the aromatic systems.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed depend on the specific reaction pathways. For instance:
Oxidation may yield quinones or hydroxylated derivatives.
Reduction might produce simpler amides or dehalogenated products.
Substitution could generate derivatives with various functional groups like alkyl or aryl moieties.
科学研究应用
Chemistry
The compound's unique structure makes it an interesting subject for studies on electronic effects of fluorine atoms in organic molecules. It's also used in exploring novel synthetic methodologies for complex organic molecules.
Biology
Due to its bioactive properties, the compound is investigated for potential pharmaceutical applications, including as an enzyme inhibitor or receptor modulator. Its fluorinated structure enhances its metabolic stability and bioavailability.
Medicine
Research may explore its use in developing new drugs targeting specific pathways influenced by its triazolopyridazine moiety. Its potential anti-inflammatory or anticancer activities are of particular interest.
Industry
Its properties could be leveraged in material science for the development of new polymers or coatings, taking advantage of its chemical stability and fluorine-related characteristics.
作用机制
The mechanism by which 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can fit into active sites due to its structural features, modulating biological pathways. The fluorine atoms may enhance binding affinity and specificity.
相似化合物的比较
Comparison
Compared to similar compounds, 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide stands out due to its dual phenoxy and triazolopyridazine structure. The presence of multiple fluorine atoms provides distinct electronic effects not seen in non-fluorinated analogs.
Similar Compounds
2-(3-chlorophenoxy)-N-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide: A chlorinated analog with different reactivity and binding characteristics.
2-(3-methoxyphenoxy)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide: Featuring methoxy groups instead of fluorine, influencing its chemical properties and biological activities.
With these insights, we see how this compound fits into the broader landscape of organic chemistry and potential applications. It's not just about the molecule itself but its role within various scientific domains.
属性
IUPAC Name |
2-(3-fluorophenoxy)-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O3/c1-14(32-18-4-2-3-17(24)13-18)22(30)25-11-12-31-20-10-9-19-26-27-21(29(19)28-20)15-5-7-16(23)8-6-15/h2-10,13-14H,11-12H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXTVHGPFGMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1)OC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)
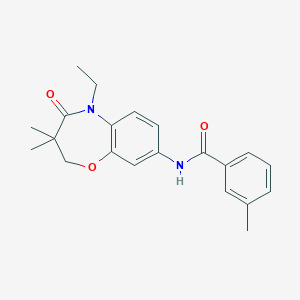
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
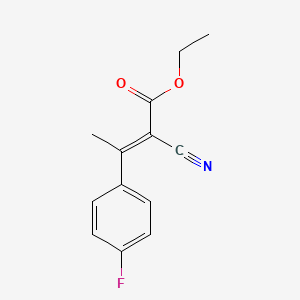
![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)
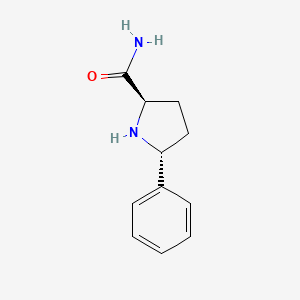
![10-(3,4-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2497162.png)
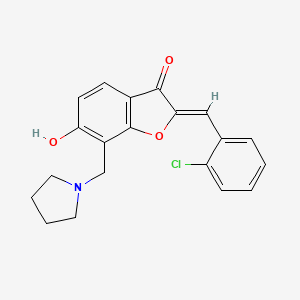
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)
